molecular formula C19H11ClO5 B2355779 8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 637752-36-4

8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B2355779
CAS No.: 637752-36-4
M. Wt: 354.74
InChI Key: UCQNELMJIVRRCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a complex organic compound that features a benzofuran ring fused with a dioxolochromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a benzofuran derivative followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids like methanesulfonic acid under reflux conditions to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzofuran or chromenone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or alkyl groups onto the aromatic rings.

Scientific Research Applications

8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and chromenone derivatives, such as:

  • 5-chloro-2-methylbenzofuran
  • 6H-[1,3]dioxolo[4,5-g]chromen-6-one

Uniqueness

What sets 8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one apart is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation followed by cyclization. The reaction conditions often require strong acids and controlled temperatures to achieve high yields. The compound's unique structure combines functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Properties : Similar benzofuran derivatives have shown antimicrobial effects against various pathogens. Studies suggest that this compound may inhibit bacterial growth and exhibit fungicidal activity .
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which can protect cells from oxidative stress .
  • Enzyme Inhibition : Preliminary studies indicate that the compound may interact with specific enzymes, potentially inhibiting their activity. This could have implications for drug development targeting enzyme-related diseases .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Binding to Molecular Targets : The compound may bind to specific receptors or enzymes, altering their activity and affecting biological pathways.
  • Modulation of Signaling Pathways : By influencing signaling pathways, the compound could potentially affect cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activities of benzofuran derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compounds were effective at low concentrations .
  • Antioxidant Activity Assessment : Research evaluating the antioxidant capacity of related compounds showed a strong correlation with their ability to scavenge free radicals. This suggests that this compound may possess similar properties .
  • Inhibition Studies : Enzyme inhibition assays indicated that certain benzofuran derivatives could inhibit key enzymes involved in metabolic pathways. Further studies are needed to confirm if this compound exhibits similar effects .

Comparative Analysis with Similar Compounds

A comparison with other benzofuran and chromenone derivatives reveals that while many share structural similarities, the unique combination of functional groups in this compound may confer distinct biological properties.

Compound NameStructureBiological Activity
5-Chloro-2-methylbenzofuranStructureAntimicrobial
6H-[1,3]dioxolo[4,5-g]chromenStructureAntioxidant

Properties

IUPAC Name

8-(5-chloro-3-methyl-1-benzofuran-2-yl)-[1,3]dioxolo[4,5-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClO5/c1-9-11-4-10(20)2-3-14(11)25-19(9)13-6-18(21)24-15-7-17-16(5-12(13)15)22-8-23-17/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQNELMJIVRRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C3=CC(=O)OC4=CC5=C(C=C34)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.